Coclauril

説明

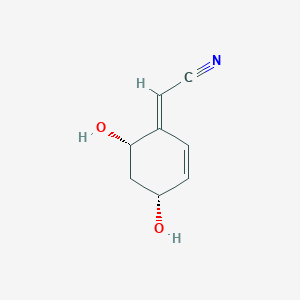

Coclauril is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a mono-isotopic mass of 151.063324 Da .

Synthesis Analysis

Coclauril is a geometrical isomer of the aglycone of menisdaurin, a cyanoglucoside previously found in Menispermum dauricum . The synthesis of such compounds often involves acid-catalyzed condensation .

Molecular Structure Analysis

Coclauril has a double-bond stereo and two defined stereocenters . Its structure is described as (2E)-[(4R,6S)-4,6-Dihydroxy-2-cyclohexen-1-ylidene]acetonitrile .

Physical And Chemical Properties Analysis

Coclauril has a density of 1.4±0.1 g/cm³, a boiling point of 392.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 74.2±6.0 kJ/mol and a flash point of 190.9±27.9 °C .

科学的研究の応用

Antiviral Applications

Coclauril has been identified as having antiviral properties , particularly against the Hepatitis B virus (HBV). It inhibits HBV replication in human hepatoblastoma cell lines, which suggests potential for therapeutic use in treating HBV infections .

Integrative Medicine

Research into corals, from which Coclauril is derived, has shown promising applications in integrative medicine . This includes potential anti-inflammatory properties, anticancer properties, bone repair, and neurological benefits .

Environmental Science

While specific studies on Coclauril’s role in environmental science are not readily available, related compounds have been isolated from mangrove plants, which are known for their environmental significance. These compounds, including Coclauril, may have roles in understanding and preserving mangrove ecosystems .

Material Science

Coclauril’s potential in material science could be linked to its structural properties. While direct applications in this field are not explicitly documented, the study of similar organic compounds often leads to insights into the development of new materials with specific desired properties .

Agricultural Research

In the context of agricultural research, Coclauril could be explored for its phytochemical properties . Compounds with antiviral activities can be crucial in protecting crops from viral diseases, thereby improving agricultural productivity .

Biochemistry Research

Coclauril, as part of the cyclohexylideneacetonitrile derivatives, may have biochemical applications due to its structural similarity to other bioactive compounds. These applications could include serving as molecular probes or being involved in the study of cellular processes .

Industrial Uses

While not directly linked to Coclauril, industrial uses of related compounds often involve their functional properties, such as catalysis or as intermediates in chemical synthesis. Coclauril could potentially be investigated for similar industrial applications .

Safety and Handling in Research

It’s important to note the safety aspects of handling Coclauril in a research setting. The compound is not classified under physical, health, or environmental hazards, which suggests it can be handled with standard laboratory precautions .

作用機序

Target of Action

Coclauril is primarily targeted against the Hepatitis B virus (HBV) . HBV is a DNA virus that can cause both acute and chronic infections, leading to serious health issues such as liver cirrhosis and liver cancer .

Mode of Action

The EC50, a measure of the concentration of Coclauril required for 50% inhibition of HBV replication, is reported to be 7.6 μg/mL .

Result of Action

The molecular and cellular effects of Coclauril’s action are primarily its inhibitory effects on HBV replication . By inhibiting the replication of HBV, Coclauril can potentially reduce the viral load in infected individuals, thereby mitigating the symptoms and progression of HBV-related diseases.

Action Environment

Environmental factors can include a variety of elements such as temperature, pH, and the presence of other substances, which can potentially affect the stability and efficacy of a compound

特性

IUPAC Name |

(2E)-2-[(4R,6S)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLUWXIZGZHBKD-GODNPXJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC(=CC#N)C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C/C(=C\C#N)/[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coclauril | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Coclauril?

A1: Research indicates that Coclauril demonstrates anti-Hepatitis B virus (HBV) activity. Studies using extracts from the hypocotyl of the mangrove Bruguiera gymnorrhiza found Coclauril to have an EC50 value of 87.7 ± 5.8 μg/mL against HBV. [] Further research is necessary to fully elucidate its mechanism of action and explore potential applications.

Q2: What are the structural characteristics of Coclauril?

A2: Coclauril is classified as a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile. While its exact molecular formula and weight weren't specified in the provided abstracts, its structure was elucidated using spectroscopic techniques. [] These techniques likely included Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), common methods for determining the structures of organic compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, gold(1++) salt, reaction products with sulfur](/img/no-structure.png)